C.I. Reactive Blue 9
Description
C.I. Reactive Blue 9 is a reactive dye classified under the Color Index system, commonly used in textile industries for cellulose fiber dyeing. Reactive dyes form covalent bonds with hydroxyl groups in cellulose, ensuring high wash-fastness. Reactive dyes like Blue 9 typically contain chromophores (e.g., anthraquinone or azo groups) and reactive anchors (e.g., vinyl sulfone or chlorotriazine), enabling fixation under alkaline conditions .
Properties
CAS No. |
12225-37-5 |
|---|---|
Molecular Formula |
C13H27NO2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of C.I. Reactive Blue 9 involves several steps, starting with the preparation of the chromophore, which is typically an anthraquinone derivative. The chromophore is then reacted with a reactive group, such as a vinyl sulfone or a chlorotriazine, under controlled conditions. The reaction conditions often include the use of solvents like water or ethanol, and catalysts such as sodium hydroxide or potassium carbonate. Industrial production methods may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Hydrolysis Reactions
Reactive dyes like C.I. Reactive Blue 9 undergo hydrolysis in aqueous alkaline conditions, forming inactive hydrolyzed products. This reaction is critical during dye fixation on cellulose fibers.
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Mechanism :
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Kinetics :
Oxidation and Reduction Reactions
Reactive blue dyes are susceptible to redox reactions, which alter their chromophoric structure.
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Oxidation :
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Reduction :
Complexation with Metal Ions
Metal-complex reactive dyes (e.g., Cu or Co complexes) exhibit enhanced stability and color fastness.
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Reaction Conditions :
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Example :
Biodegradation Pathways
Microbial degradation is a key route for environmental detoxification.
| Organism | Conditions | Efficiency | Products |
|---|---|---|---|
| Enterobacter sp. | Aerobic, pH 7, 30°C | 90% in 24h | Sulfonated amines, alkanes |
| Lentinus crinitus | Anaerobic, pH 5.5, 30°C | >90% in 72h | Non-toxic metabolites (FTIR/GC-MS) |
Substitution Reactions (Dye-Fiber Bonding)
Reactive dyes form covalent bonds with hydroxyl groups in cellulose under alkaline conditions.
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Mechanism :
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Nucleophilic attack by cellulose-O⁻ on the dye’s reactive group.
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Example for triazine-based dyes:
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Factors Affecting Efficiency :
Environmental and Toxicological Considerations
Scientific Research Applications
C.I. Reactive Blue 9 has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques to visualize cellular structures and processes.
Medicine: Investigated for potential use in diagnostic assays and therapeutic applications.
Industry: Utilized in the textile industry for dyeing cotton, wool, and other fibers. It is also used in the paper and leather industries for coloring products.
Mechanism of Action
The mechanism of action of C.I. Reactive Blue 9 involves the formation of covalent bonds with nucleophilic sites on the substrate, such as hydroxyl groups in cellulose fibers. This covalent bonding ensures that the dye is firmly attached to the substrate, providing excellent wash-fastness and light-fastness properties. The molecular targets include the hydroxyl groups in cellulose, and the pathways involved are primarily nucleophilic substitution reactions.
Comparison with Similar Compounds
Data Tables
Table 1. Fixation Efficiency of Reactive Dyes on Cotton
| Dye | F% (Uncationized) | F% (Cationized) |
|---|---|---|
| C.I. Reactive Blue 19 | 68.09 | 89.72 |
| C.I. Reactive Red 195 | 80.79 | 96.74 |
| C.I. Reactive Yellow 145 | 74.26 | 95.29 |
Table 2. Electro-Oxidation Efficiency for Reactive Blue 198
| Parameter | Optimal Value | Color Removal | COD Removal |
|---|---|---|---|
| pH | 7 | 98.9% | 65.5% |
| NaCl Concentration | 0.13M | ||
| Time | 10.5 minutes |
Q & A
Q. How should researchers design controlled experiments to isolate the effects of pH on this compound’s reactivity?
- Methodological Answer : Use buffer systems (e.g., phosphate, acetate) to maintain pH (±0.1 units). Conduct parallel reactions at pH 3, 7, and 11, monitoring reactivity via stopped-flow spectrophotometry. Include blank runs to account for buffer-dye interactions and validate with potentiometric titrations .
Q. What validation criteria are critical for computational models predicting this compound’s adsorption behavior?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
